N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
CAS No.:
Cat. No.: VC14825381
Molecular Formula: C20H25N5O
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25N5O |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | N-[3-(1-methylbenzimidazol-2-yl)propyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C20H25N5O/c1-25-17-11-6-5-10-16(17)22-18(25)12-7-13-21-20(26)19-14-8-3-2-4-9-15(14)23-24-19/h5-6,10-11H,2-4,7-9,12-13H2,1H3,(H,21,26)(H,23,24) |
| Standard InChI Key | YEVIWYPOELUVES-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=NNC4=C3CCCCC4 |
Introduction
N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound that combines a benzimidazole moiety with a cycloheptapyrazole framework. This unique structural combination is of significant interest in medicinal chemistry due to its potential for diverse biological activities.
Synthesis Methods
The synthesis of N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multi-step organic synthesis techniques. These methods may include:
-
Initial Formation of Benzimidazole Derivative: This involves synthesizing the benzimidazole core, often through condensation reactions.
-
Attachment of Propyl Linker: The benzimidazole is then linked to a propyl chain, which may involve alkylation reactions.
-
Construction of Cycloheptapyrazole Framework: This step requires forming the cycloheptapyrazole ring, potentially through cyclization reactions.
-
Final Carboxamide Formation: The synthesis concludes with the introduction of a carboxamide group, typically through amidation reactions.
Biological Activities and Potential Applications
Pyrazole derivatives, including those with cycloheptapyrazole frameworks, often exhibit significant biological activities such as anti-inflammatory, analgesic, and antitumor properties. The unique structure of N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide may allow it to interact effectively with various biological targets, making it a promising lead compound for drug development.
| Potential Biological Activity | Description |
|---|---|
| Anti-inflammatory | Ability to reduce inflammation, potentially useful in treating inflammatory disorders. |
| Analgesic | Capacity to relieve pain, which could be beneficial in managing pain-related conditions. |
| Antitumor | Potential to inhibit tumor growth, making it a candidate for cancer therapy research. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume